molecular formula C19H19N3O5S2 B2429713 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 865176-16-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2429713
CAS RN: 865176-16-5
M. Wt: 433.5
InChI Key: ISQIVAQFAHFEMO-VZCXRCSSSA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is a complex organic compound. It contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, along with the presence of the sulfamoyl, allyl, and benzamide groups, could give this compound interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the sulfamoyl, benzamide, and allyl groups could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Metal-Free Photocatalysis

Recent studies have highlighted the compound’s role in metal-free photocatalysis. It can serve as a visible light-induced organophotocatalyst for synthesizing functionalized allylsilanes. This approach eliminates the need for metal reagents or catalysts, making it environmentally friendly and economically viable .

Optoelectronic Applications

The compound’s excited state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Researchers are exploring its behavior in different solvents, which could lead to applications in optoelectronics. Understanding solvent effects may pave the way for innovative materials and analytical tools .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological studies. If this compound has biological activity, it could be due to interactions with proteins or other biological molecules, possibly through the formation of hydrogen bonds or other types of intermolecular interactions .

Safety and Hazards

Without specific safety data, it’s difficult to assess the potential hazards of this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical properties, and its potential biological activities. It could also be interesting to study its interactions with other compounds and its potential uses in various applications .

properties

IUPAC Name

3,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQIVAQFAHFEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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